molecular formula C16H16F2N2O2S B5569916 1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No. B5569916
M. Wt: 338.4 g/mol
InChI Key: USWBZXPSJOFLTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, where different sulfonyl chlorides react with piperazines under specific conditions. For instance, the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives demonstrates the versatility of piperazine chemistry, allowing for the introduction of various functional groups, including fluorophenyl and sulfonyl moieties (Wu Qi, 2014). This methodology highlights the adaptability of piperazine compounds to different synthesis strategies, essential for creating compounds with desired biological or chemical properties.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by X-ray crystallography, which reveals details about their crystal system, geometry, and intermolecular interactions. For example, the crystal structure of 4-phenyl-piperazine-1-sulfonamide provides insights into the arrangement of sulfonyl and phenyl groups around the piperazine ring, showcasing a monoclinic system with specific molecular dimensions and hydrogen bonding patterns (Berredjem et al., 2010). Such analyses are crucial for understanding the physical basis of the compound's reactivity and interactions.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including nucleophilic substitutions and reactions with sulfonyl chlorides, leading to a wide range of functionalized products. These reactions are influenced by factors such as solvent, temperature, and the nature of substituents, which determine the yield and specificity of the desired products. The ability to undergo diverse chemical reactions makes piperazine derivatives valuable for synthesizing new compounds with potential biological activities.

Physical Properties Analysis

The physical properties of piperazine derivatives, including their crystalline structure, melting points, and solubility, are influenced by their molecular geometry and the nature of their functional groups. X-ray crystallography studies, such as those on 1-benzhydryl-4-phenylmethane sulfonyl piperazine, reveal the compounds' crystalline arrangements and provide a basis for predicting their physical behavior in different environments (Kumar et al., 2007).

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of piperazine, such as 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine, have shown promising antibacterial activities. These compounds were synthesized and evaluated for their effectiveness against various bacterial strains, showing that certain derivatives exhibit significant antibacterial properties at low concentrations, hinting at the potential application of 1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine in developing new antibacterial agents (Wu Qi, 2014).

Adenosine A2B Receptor Antagonists

A study on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, closely related to 1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, led to the development of adenosine A2B receptor antagonists. These compounds displayed subnanomolar affinity and high selectivity, highlighting their potential in therapeutic applications targeting the adenosine A2B receptor (T. Borrmann et al., 2009).

Antiproliferative Agents

Research into sulfonamide-1,2,3-triazole derivatives incorporating a dithiocarbamate moiety has revealed compounds with significant antiproliferative activity against various cancer cell lines. These findings suggest the potential of utilizing 1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine derivatives in cancer treatment (Dongjun Fu et al., 2017).

Imaging and Diagnostic Applications

1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine derivatives have been explored for their utility in positron emission tomography (PET) imaging studies. [18F]DASA-23, a derivative designed for measuring pyruvate kinase M2 levels, has been evaluated in human studies for its potential in diagnosing and studying gliomas, demonstrating the compound's application in non-invasive medical imaging (C. Patel et al., 2019).

Analytical Derivatization

In analytical chemistry, derivatives of 1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine have been synthesized for use as derivatization reagents in liquid chromatography. These compounds allow for sensitive detection of analytes, showcasing their application in enhancing analytical methodologies (Hsin‐Lung Wu et al., 1997).

properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O2S/c17-13-1-5-15(6-2-13)19-9-11-20(12-10-19)23(21,22)16-7-3-14(18)4-8-16/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWBZXPSJOFLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643350
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Fluoro-benzenesulfonyl)-4-(4-fluoro-phenyl)-piperazine

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